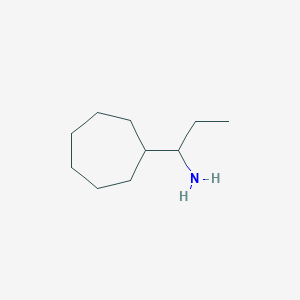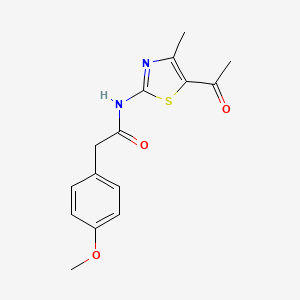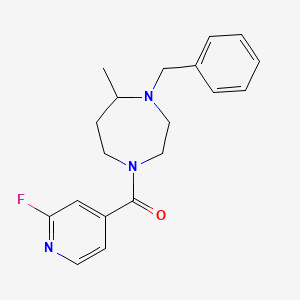![molecular formula C18H20N2O3S B2969870 N-[3-(2-oxopiperidin-1-yl)phenyl]-1-phenylmethanesulfonamide CAS No. 1208535-46-9](/img/structure/B2969870.png)
N-[3-(2-oxopiperidin-1-yl)phenyl]-1-phenylmethanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(2-oxopiperidin-1-yl)phenyl]-1-phenylmethanesulfonamide is a chemical compound known for its significant role in medicinal chemistry It is a derivative of piperidine and sulfonamide, which are commonly found in various pharmacologically active compounds
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-oxopiperidin-1-yl)phenyl]-1-phenylmethanesulfonamide typically involves multiple steps, starting from inexpensive and readily available starting materials. One common synthetic route involves the following steps:
Starting Materials: The synthesis begins with 4-chloronitrobenzene and piperidine.
Chlorination and Oxidation: The intermediate is chlorinated with phosphorus pentachloride and further oxidized to form the key intermediate.
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and scalable. The reactions are typically carried out under mild conditions, and most intermediates can be obtained through simple slurry or recrystallization, eliminating the need for column chromatography purification .
化学反应分析
Types of Reactions
N-[3-(2-oxopiperidin-1-yl)phenyl]-1-phenylmethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using sodium chlorite to form lactams.
Reduction: Reduction reactions can be performed using reagents like iron powder.
Substitution: Substitution reactions involving chlorination with phosphorus pentachloride.
Common Reagents and Conditions
Oxidation: Sodium chlorite under a CO2 atmosphere.
Reduction: Iron powder.
Substitution: Phosphorus pentachloride for chlorination.
Major Products Formed
The major products formed from these reactions include various lactam derivatives and chlorinated intermediates, which are crucial for further synthetic steps .
科学研究应用
N-[3-(2-oxopiperidin-1-yl)phenyl]-1-phenylmethanesulfonamide has several scientific research applications:
Medicinal Chemistry: It is a key intermediate in the synthesis of anticoagulant drugs like apixaban, which is used for the prevention and treatment of thromboembolic diseases.
Biological Studies: The compound is used in studies related to blood coagulation and platelet aggregation.
Pharmacological Research: It is employed in the development of new drugs targeting coagulation factor Xa.
作用机制
The mechanism of action of N-[3-(2-oxopiperidin-1-yl)phenyl]-1-phenylmethanesulfonamide involves the inhibition of activated factor X (FXa). This compound acts as a direct inhibitor of FXa, preventing the conversion of prothrombin to thrombin, which is essential for fibrin clot formation . By inhibiting FXa, the compound reduces thrombin generation and indirectly inhibits platelet aggregation .
相似化合物的比较
Similar Compounds
Apixaban: A direct inhibitor of FXa with a similar structure and mechanism of action.
Rivaroxaban: Another FXa inhibitor used as an anticoagulant.
Uniqueness
N-[3-(2-oxopiperidin-1-yl)phenyl]-1-phenylmethanesulfonamide is unique due to its specific structural features that allow for high selectivity and potency in inhibiting FXa. Its efficient synthetic routes and mild reaction conditions make it a valuable intermediate in pharmaceutical research and development .
属性
IUPAC Name |
N-[3-(2-oxopiperidin-1-yl)phenyl]-1-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c21-18-11-4-5-12-20(18)17-10-6-9-16(13-17)19-24(22,23)14-15-7-2-1-3-8-15/h1-3,6-10,13,19H,4-5,11-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWMPCDPELSYJKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=CC(=C2)NS(=O)(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(3-chlorophenyl)-N-[2-(3-fluorophenyl)-2-methoxyethyl]methanesulfonamide](/img/structure/B2969788.png)
![4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-methoxyphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2969790.png)
![N-Methyl-N-[4-(morpholin-4-ylsulfonyl)benzoyl]glycine](/img/structure/B2969791.png)
![(E)-N-(3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B2969793.png)
![ethyl 1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylate](/img/structure/B2969794.png)
![N-(3-chloro-4-methoxyphenyl)-2-[3-(3-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide](/img/structure/B2969795.png)
![2,5-dichloro-N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)benzamide](/img/structure/B2969797.png)
![4-[2-(Tert-butoxy)-2-oxoethyl]oxane-4-carboxylic acid](/img/structure/B2969798.png)
![4-methyl-9-(2-morpholinoethyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2969799.png)
![3-(3-Fluorophenyl)-6-(4-{[5-(oxan-4-yl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)pyridazine](/img/structure/B2969801.png)


![(E)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2969809.png)

